molecular formula C15H10IN3O4 B11554498 2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11554498
M. Wt: 423.16 g/mol
InChI Key: APLYMTOSYDRLEC-UHFFFAOYSA-N
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Description

2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding interactions, which can influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in 2-{[(2-iodophenyl)amino]methyl}-5-nitro-1H-isoindole-1,3(2H)-dione makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and lower electronegativity can influence the compound’s reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C15H10IN3O4

Molecular Weight

423.16 g/mol

IUPAC Name

2-[(2-iodoanilino)methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C15H10IN3O4/c16-12-3-1-2-4-13(12)17-8-18-14(20)10-6-5-9(19(22)23)7-11(10)15(18)21/h1-7,17H,8H2

InChI Key

APLYMTOSYDRLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])I

Origin of Product

United States

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